molecular formula C12H14N4O3 B11787664 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708268-41-0

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B11787664
CAS No.: 1708268-41-0
M. Wt: 262.26 g/mol
InChI Key: ZIXWMAWVPREHQL-UHFFFAOYSA-N
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Description

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring fused with a pyrazole ring and a morpholine substituent. Such structures are often found in bioactive molecules and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) yields the desired pyrazolo[1,5-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the heterocyclic ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to the presence of the morpholine substituent, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

1708268-41-0

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

6-methyl-4-morpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H14N4O3/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18)

InChI Key

ZIXWMAWVPREHQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCOCC3

Origin of Product

United States

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